molecular formula C23H23N3O2 B4938627 2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4938627
M. Wt: 373.4 g/mol
InChI Key: JWSAJBOTSCYRHY-UHFFFAOYSA-N
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Description

2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with benzyl, methoxyphenyl, and propan-2-yl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazole with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the benzyl, methoxyphenyl, and propan-2-yl groups under specific reaction conditions, such as refluxing in organic solvents and using catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl, methoxyphenyl, and propan-2-yl groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15(2)18-14-21(27)26-23(24-18)22(17-11-7-8-12-20(17)28-3)19(25-26)13-16-9-5-4-6-10-16/h4-12,14-15,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSAJBOTSCYRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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